SHP099 hydrochloride

Catalog No.
S003579
CAS No.
1801747-11-4
M.F
C₁₆H₂₀Cl₃N₅
M. Wt
388.72
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SHP099 hydrochloride

CAS Number

1801747-11-4

Product Name

SHP099 hydrochloride

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride

Molecular Formula

C₁₆H₂₀Cl₃N₅

Molecular Weight

388.72

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N

SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl

Description

SHP099 (hydrochloride) is a selective and orally bioavailable small-molecule SHP2 inhibitor with IC50 of 0.071 μM.target: SHP2IC 50: 0.071 μMIn vitro:SHP099 concurrently binds to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains, thus inhibiting SHP2 activity through an allostericmechanism. SHP099 suppresses RAS-ERK signalling to inhibit the proliferation of receptor-tyrosine-kinase-driven human cancer cells [1]In vivo: 1) SHP2 knockdown inhibits the growth of established KYSE520 xenograft tumours.2) plasma SHP099 concentration and xenograft p-ERK levels following a single oral administration of SHP099 (100 mg per kg)

High Potency and Selectivity for SHP2 Inhibition

SHP099 hydrochloride is a highly potent inhibitor of SHP2 with an IC50 value in the nanomolar range (as low as 70 nM) [1]. This indicates that it can effectively block SHP2 activity at very low concentrations. Additionally, SHP099 hydrochloride exhibits high selectivity for SHP2, showing minimal activity against other related phosphatases like SHP1 [1]. This selectivity allows researchers to specifically study the effects of SHP2 inhibition without interference from other enzymes.

([1] SHP099 HCl | 99.95%(HPLC) | In Stock | phosphatase inhibitor - Selleck Chemicals )

Investigating SHP2 Function in Cell Signaling

SHP099 hydrochloride is a valuable tool for researchers investigating the role of SHP2 in various cellular processes. By inhibiting SHP2 activity, scientists can observe the downstream effects on signaling pathways regulated by SHP2. This can provide insights into the specific functions of SHP2 in different cell types and under various conditions.

For instance, studies have employed SHP099 hydrochloride to understand the role of SHP2 in the RAS-ERK signaling pathway, which plays a crucial role in cell proliferation and survival [2]. By inhibiting SHP2, researchers observed decreased activation of ERK, suggesting that SHP2 is a positive regulator of this pathway in these specific cancers [2].

([2] SHP2 Drives Adaptive Resistance to ERK Signaling Inhibition in Molecularly Defined Subsets of ERK-Dependent Tumors - PMC - NCBI )

Exploring the Therapeutic Potential of SHP2 Inhibition

Due to its potent SHP2 inhibitory activity, SHP099 hydrochloride is being explored as a potential therapeutic agent for cancer treatment. The rationale behind this approach is that by blocking SHP2, researchers can disrupt cancer cell proliferation and survival pathways. Studies have shown that SHP099 hydrochloride can inhibit the growth of various cancer cell lines in vitro and in vivo [1, 3].

([1] SHP099 HCl | 99.95%(HPLC) | In Stock | phosphatase inhibitor - Selleck Chemicals ) ([3] Exploring the dynamic mechanism of allosteric drug SHP099 inhibiting SHP2E69K - PubMed )

SHP099 hydrochloride is a selective and potent inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 value as low as 70 nanomolar. This compound is notable for its high specificity towards SHP2, exhibiting minimal activity against other phosphatases such as SHP1. The ability to inhibit SHP2 effectively allows researchers to investigate its role in various cellular processes, particularly in cancer biology, where SHP2 is implicated in signaling pathways that regulate cell proliferation and survival .

SHP099 hydrochloride acts as an allosteric inhibitor of SHP2. This means it binds to a site on the enzyme distinct from its catalytic domain, inducing a conformational change that prevents SHP2 from interacting with its natural substrates []. By inhibiting SHP2, SHP099 hydrochloride disrupts specific signaling pathways, particularly the RAS-ERK pathway, which is often hyperactive in cancer cells and contributes to their uncontrolled growth [, ].

SHP099 hydrochloride functions primarily as an allosteric inhibitor of SHP2. It binds to a site distinct from the enzyme's catalytic domain, inducing a conformational change that inhibits its activity. This mechanism disrupts the interaction between SHP2 and its substrates, thereby affecting downstream signaling pathways, particularly the RAS-ERK pathway which is crucial in many cancers . The binding of SHP099 stabilizes the inactive conformation of SHP2, preventing it from facilitating RAS activation and subsequent ERK signaling .

The biological activity of SHP099 hydrochloride is characterized by its ability to inhibit the activation of ERK1/2 in cancer cells. By blocking SHP2, it disrupts critical signaling pathways that contribute to tumor growth and survival. Studies have shown that treatment with SHP099 can lead to decreased activation of ERK in various cancer cell lines, indicating its potential as a therapeutic agent in oncology . Additionally, it has been observed to enhance anti-tumor immunity and synergize with immune checkpoint inhibitors like PD-1 blockade .

SHP099 hydrochloride has several applications primarily in cancer research and therapy. Its role as an inhibitor of SHP2 makes it a valuable tool for studying the mechanisms of cancer cell signaling and resistance. Researchers are exploring its potential use in combination therapies to enhance the efficacy of existing cancer treatments by targeting multiple pathways simultaneously . Additionally, it has been investigated for its effects on tumor models in vivo, showing promise in reducing tumor volume and weight .

Studies involving SHP099 hydrochloride have demonstrated its ability to disrupt critical protein interactions within signaling complexes. For instance, it interferes with the formation of the SHP2 signaling complex upon epidermal growth factor stimulation, thereby diminishing downstream signaling events without affecting upstream receptor phosphorylation . This specificity allows for targeted exploration of SHP2's role in various cellular contexts.

SHP099 hydrochloride shares similarities with several other small-molecule inhibitors targeting protein tyrosine phosphatases or related kinases. Below is a comparison highlighting its uniqueness:

Compound NameTargetIC50 (nM)Unique Features
SHP099 hydrochlorideSHP270Highly selective for SHP2; allosteric inhibitor
TNO155SHP2100Competitive inhibitor; less selective
PTPN11 InhibitorPTPN11 (SHP2)50Directly targets catalytic site
GSK2636771PTPN11 (SHP2)80Allosteric; also targets related phosphatases

SHP099 stands out due to its high selectivity for SHP2 over other phosphatases, making it particularly useful for studies focused on this enzyme without confounding effects from other targets .

Dates

Modify: 2023-08-15
[1]. Ying-Nan P et al. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases.

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